REACTION_CXSMILES
|
[C:1]([OH:5])(=O)[CH:2]=[CH2:3].[NH2:6][C:7]1[C:14]([Cl:15])=[CH:13][C:10]([CH:11]=[O:12])=[C:9]([O:16][CH3:17])[CH:8]=1.C(N(CC)CC)C.Cl>C(OCC)(=O)C.O>[Cl:15][C:14]1[CH:13]=[C:10]([CH:11]=[O:12])[C:9]([O:16][CH3:17])=[CH:8][C:7]=1[NH:6][C:1](=[O:5])[CH:2]=[CH2:3]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=O)C=C1Cl)OC
|
Name
|
|
Quantity
|
204 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.85 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
Propanephosphonic anhydride
|
Quantity
|
429 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.26 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
35 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 30-40° C. for a further 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction temperature at 30-40° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with a mixture of water (0.23 L) and 32% sodium hydroxide (14 g)—aqueous layer
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Type
|
WASH
|
Details
|
The organic phase was washed with water (0.23 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (ca. 300 mbar)
|
Type
|
CUSTOM
|
Details
|
to remove 0.56 kg of distillate
|
Type
|
ADDITION
|
Details
|
Methylcyclohexane (335 g) was added
|
Type
|
CUSTOM
|
Details
|
a further 286 g of distillate was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Methylcyclohexane (111 g) was added
|
Type
|
TEMPERATURE
|
Details
|
the resulting suspension was cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with methylcyclohexane
|
Type
|
CUSTOM
|
Details
|
The cake was dried at 40° C. under reduced pressure for 12 hours
|
Duration
|
12 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)C=O)OC)NC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |